molecular formula C8H8ClN3 B1374086 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1344054-57-4

2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1374086
CAS No.: 1344054-57-4
M. Wt: 181.62 g/mol
InChI Key: KULXPKBJZDJBDZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a chloromethyl group at the 2-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with suitable reagents to form the imidazo[4,5-b]pyridine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation reactions can lead to the formation of imidazo[4,5-b]pyridine N-oxides .

Scientific Research Applications

2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or disruption of DNA function, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields .

Properties

IUPAC Name

2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-2-3-10-8-7(5)11-6(4-9)12-8/h2-3H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULXPKBJZDJBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine

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